molecular formula C23H25NO6S B4282930 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4282930
M. Wt: 443.5 g/mol
InChI Key: UYKPHAGTWYTKIT-UHFFFAOYSA-N
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Description

6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a methoxyphenyl group, and a cyclohexene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the reaction of 4-(4-methoxyphenyl)-2-thiophenecarboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The thienyl intermediate is then coupled with 3-cyclohexene-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 6-({[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 6-({[3-(propoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Uniqueness

The uniqueness of 6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isopropoxycarbonyl group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-13(2)30-23(28)19-18(14-8-10-15(29-3)11-9-14)12-31-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h4-5,8-13,16-17H,6-7H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPHAGTWYTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

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